![molecular formula C30H32ClN3O6 B12365553 Rupatadine-d6 (D-tartrate)](/img/structure/B12365553.png)
Rupatadine-d6 (D-tartrate)
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Overview
Description
Rupatadine-d6 (D-tartrate) is a deuterated form of Rupatadine, a potent, orally active, and long-lasting dual antagonist of platelet-activating factor (PAF) and histamine H1 receptors. This compound is primarily used for research purposes, particularly in the study of allergic rhinitis and urticaria .
Preparation Methods
The synthesis of Rupatadine-d6 (D-tartrate) involves the deuteration of Rupatadine. One common method for preparing Rupatadine involves the phase transfer catalyzed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali. The reaction is carried out at temperatures up to 50°C. Rupatadine is then converted to Rupatadine fumarate by reacting it in a ketonic solvent with an alcoholic solution of fumaric acid . Industrial production methods for Rupatadine-d6 (D-tartrate) would follow similar synthetic routes, with additional steps for deuteration.
Chemical Reactions Analysis
Rupatadine-d6 (D-tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
Rupatadine-d6 possesses several notable pharmacological characteristics:
- Dual Mechanism of Action : It acts as both an H1 receptor antagonist and a PAF inhibitor, which contributes to its anti-inflammatory effects. This dual action is particularly beneficial in managing allergic responses and inflammatory conditions .
- Selectivity : Studies indicate that rupatadine shows strong selectivity for lung-tissue H1 receptors compared to brain H1 receptors, which may reduce central nervous system side effects typically associated with antihistamines .
- Efficacy in Models : In vitro studies demonstrate that rupatadine-d6 has competitive PAF antagonistic activity with IC50 values indicating effective inhibition in models evaluating thrombocyte aggregation .
Clinical Applications
Rupatadine-d6 is primarily researched for its applications in treating allergic rhinitis and chronic urticaria. Key findings from clinical studies include:
- Allergic Rhinitis : Numerous randomized controlled trials have confirmed the efficacy of rupatadine in reducing symptoms of both seasonal and perennial allergic rhinitis. In a study involving Korean patients, rupatadine significantly reduced morning and evening symptoms compared to placebo and was found to be more effective than bepotastine for morning symptom control .
- Chronic Urticaria : Rupatadine has also been shown to effectively manage chronic spontaneous urticaria (CSU), with studies indicating significant improvements in disease activity and quality of life during treatment periods .
Case Studies and Clinical Trials
- Efficacy in Korean Patients : A multicenter, double-blind study assessed the safety and efficacy of rupatadine fumarate in Korean patients with perennial allergic rhinitis. Results showed significant reductions in total symptom scores (5TSS and 4NTSS) compared to placebo, highlighting its effectiveness across diverse populations .
- Comparison with Other Antihistamines : In comparative studies, rupatadine demonstrated superior efficacy over other non-sedating antihistamines like ebastine in controlling symptoms of allergic rhinitis, particularly rhinorrhea and sneezing .
- Safety Profile : Rupatadine has been noted for its favorable safety profile, with low incidence rates of side effects reported across various studies. This aspect makes it a preferred choice among clinicians for long-term management of allergic conditions .
Table 1: Efficacy of Rupatadine in Clinical Trials
Mechanism of Action
Rupatadine-d6 (D-tartrate) exerts its effects by blocking both histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances, which act on H1 receptors to produce symptoms like nasal blockage, rhinorrhea, itching, and swelling. Platelet-activating factor contributes to vascular leakage, exacerbating these symptoms. By blocking these receptors, Rupatadine-d6 (D-tartrate) prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .
Comparison with Similar Compounds
Rupatadine-d6 (D-tartrate) is unique due to its dual antagonistic action on both histamine H1 and platelet-activating factor receptors. Similar compounds include:
Desloratadine: Another antihistamine that is used as a precursor in the synthesis of Rupatadine.
Loratadine: A non-sedating antihistamine with similar H1 receptor antagonistic properties.
Cetirizine: Another second-generation antihistamine with peripheral H1 receptor activity.
Fexofenadine: A non-sedating antihistamine with selective peripheral H1 receptor antagonistic properties.
Rupatadine-d6 (D-tartrate) stands out due to its additional platelet-activating factor antagonistic effects, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H32ClN3O6 |
---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
13-chloro-2-[2,3,5,6-tetradeuterio-1-[dideuterio-(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H26ClN3.C4H6O6/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-1(3(7)8)2(6)4(9)10/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i8D,9D,11D,12D,17D2; |
InChI Key |
BFHOPIMNVCVOMY-CACNEWFOSA-N |
Isomeric SMILES |
[2H]C1C(N(C(C(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)[2H])[2H])C([2H])([2H])C5=CN=CC(=C5)C)[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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